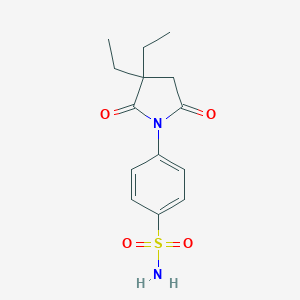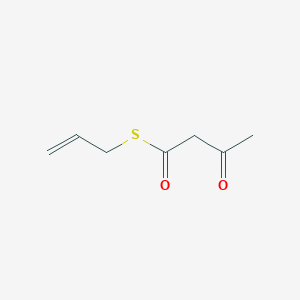![molecular formula C35H45NO6 B107757 5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid CAS No. 16868-55-6](/img/structure/B107757.png)
5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid is a complex organic compound with the molecular formula C35H45NO6 and a molecular weight of 575.735 g/mol This compound is known for its unique structural features, which include a long hexadecyl chain, a naphthyl group, and an isophthalic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthyl Carbonyl Intermediate: The initial step involves the reaction of 1-hydroxy-2-naphthoic acid with a suitable reagent to form the naphthyl carbonyl intermediate.
Attachment of the Hexadecyl Chain: The hexadecyl chain is introduced through a nucleophilic substitution reaction, where the naphthyl carbonyl intermediate reacts with hexadecylamine.
Formation of the Isophthalic Acid Derivative: The final step involves the reaction of the hexadecyl-naphthyl intermediate with isophthalic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecyl or naph
Propiedades
Número CAS |
16868-55-6 |
|---|---|
Fórmula molecular |
C35H45NO6 |
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
5-[hexadecyl-(1-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C35H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-36(29-24-27(34(39)40)23-28(25-29)35(41)42)33(38)31-21-20-26-18-15-16-19-30(26)32(31)37/h15-16,18-21,23-25,37H,2-14,17,22H2,1H3,(H,39,40)(H,41,42) |
Clave InChI |
BDMSVJPUZFZQNO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
SMILES canónico |
CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
| 16868-55-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


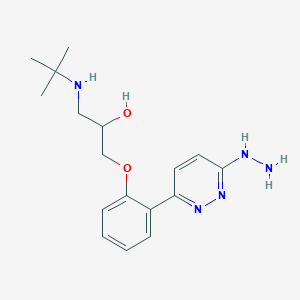


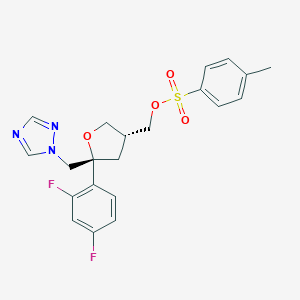
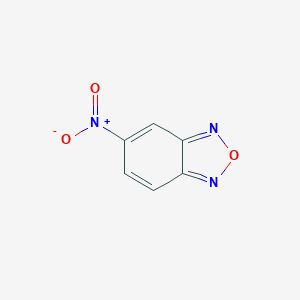
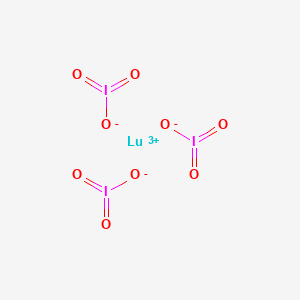



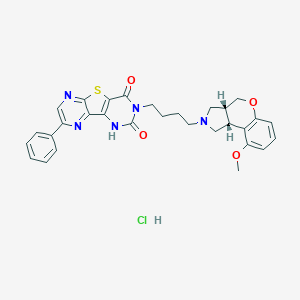
![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
